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Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and physicochemical
properties of (R)-Methyl 3-aminobutanoate, a chiral building block of significant interest in
organic synthesis and pharmaceutical development. This document summarizes key data from
various sources to facilitate its use in research and development.

Core Structural and Physical Properties

(R)-Methyl 3-aminobutanoate is the methyl ester of (R)-3-aminobutanoic acid. Its structure is
characterized by a chiral center at the C3 position, leading to its stereospecific properties.
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Property

Value

Molecular Formula

CsH11NO2

Molecular Weight 117.15 g/mol [1]

CAS Number 103189-63-5

Appearance Liquid[2]

Boiling Point 159.8 £ 23.0 °C at 760 mmHg[2]
Density 1.0+ 0.1 g/cm3[2]

Flash Point 34.0 £ 20.1 °C[2]

Refractive Index

1.427[2]

Solubility

Soluble in water and common organic

solvents[2]

Spectroscopic Data

Detailed experimental spectra with peak assignments for (R)-Methyl 3-aminobutanoate are

not readily available in the public domain. Researchers should perform their own analytical

characterization to confirm the structure and purity of the compound. Below are the expected

regions for key spectroscopic signals based on the molecular structure.

IH NMR:

-CHs (ester): A singlet is expected around 3.6-3.7 ppm.

-CH:z-: A doublet of doublets or a multiplet is anticipated in the 2.3-2.6 ppm range.

-CH-: A multiplet is expected around 3.3-3.6 ppm.

-CHs (chiral center): A doublet should appear around 1.1-1.3 ppm.

-NH:z: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

13C NMR:
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e C=0 (ester): Asignal is expected in the 172-175 ppm region.

e -O-CHs (ester): A signal should appear around 51-52 ppm.

e -CH-NH2z: A signal is anticipated in the 45-50 ppm range.

e -CH2-: Asignal is expected around 40-45 ppm.

e -CHs (chiral center): A signal should appear in the 20-25 ppm region.

Infrared (IR) Spectroscopy:

N-H stretch: A broad absorption band is expected in the 3300-3400 cm~1 region.

C-H stretch: Absorption bands will appear in the 2850-3000 cm~1 range.

C=0 stretch (ester): A strong, sharp absorption band is anticipated around 1735 cm~1.

C-N stretch: An absorption band is expected in the 1000-1250 cm~1 region.
Mass Spectrometry (MS):
e Molecular lon (M*): The molecular ion peak is expected at m/z = 117.

e Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group
(-OCHs) to give a peak at m/z = 86, and cleavage adjacent to the amino group.

Experimental Protocols

Synthesis of (R)-Methyl 3-aminobutanoate
Hydrochloride

A common method for the preparation of (R)-Methyl 3-aminobutanoate is through the
esterification of (R)-3-aminobutanoic acid. The following protocol is adapted from a patented
synthesis of the hydrochloride salt.[3]

Materials:

e (R)-3-aminobutanoic acid
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e Methanol

e Thionyl chloride

o |ce-water bath

Procedure:

In a clean reaction vessel, suspend 50g of (R)-3-aminobutanoic acid in 240g of methanol.[3]
e Cool the mixture to 0-10 °C using an ice-water bath.[3]

» Slowly add 66.4g of thionyl chloride dropwise to the cooled suspension, maintaining the
temperature between 0-10 °C.[3]

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux.[3]

o Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

[3]

e Upon completion, concentrate the reaction solution under reduced pressure to obtain the
crude (R)-Methyl 3-aminobutanoate hydrochloride.[3] The reported yield for this step is
98.5%, with a purity of 99.7%.[3]

Note: To obtain the free base, a subsequent neutralization step with a suitable base (e.g.,
sodium carbonate) followed by extraction would be necessary.

Logical Relationship of Synthesis

The synthesis of (R)-Methyl 3-aminobutanoate from its corresponding carboxylic acid is a
straightforward acid-catalyzed esterification, often referred to as a Fischer esterification. The
general logic of this transformation is outlined below.
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Caption: Fischer Esterification of (R)-3-Aminobutanoic Acid.

This guide serves as a foundational resource for professionals working with (R)-Methyl 3-
aminobutanoate. For critical applications, all data should be verified through independent
analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [(R)-Methyl 3-aminobutanoate: A Comprehensive
Structural and Physicochemical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025519#r-methyl-3-aminobutanoate-structural-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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